1-butyl-1H-pyrazole
Description
Structure
3D Structure
Properties
IUPAC Name |
1-butylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2/c1-2-3-6-9-7-4-5-8-9/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPJPCHSXGNEMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40200082 | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52096-24-9 | |
| Record name | n-Butylpyrazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052096249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | n-Butylpyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40200082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Advanced Reaction Pathways for 1 Butyl 1h Pyrazole
Cyclocondensation Reactions with 1,3-Dicarbonyl Compounds and Hydrazine (B178648) Derivatives
The most fundamental and widely employed method for constructing the pyrazole (B372694) ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. mdpi.comresearchgate.netmdpi.com In the context of 1-butyl-1H-pyrazole synthesis, this involves the reaction of butylhydrazine (B1329735) with a suitable 1,3-dicarbonyl precursor.
The reaction typically proceeds by the initial formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. researchgate.net The choice of the 1,3-dicarbonyl compound determines the substitution pattern at positions 3 and 5 of the pyrazole ring.
Regioselective Synthesis Strategies and Mechanistic Insights
A significant challenge in the synthesis of N-substituted pyrazoles from unsymmetrical 1,3-dicarbonyl compounds is the potential formation of two regioisomers. mdpi.comnih.gov For instance, the reaction of butylhydrazine with an unsymmetrical diketone can yield both 1-butyl-3-substituted-5-methyl-1H-pyrazole and 1-butyl-5-substituted-3-methyl-1H-pyrazole.
The regioselectivity of this reaction is influenced by several factors, including the nature of the substituents on the 1,3-dicarbonyl compound, the reaction conditions (pH, solvent, temperature), and the nature of the hydrazine (free base vs. salt). nih.govacs.org It has been observed that the reaction of arylhydrazine hydrochlorides with trichloromethyl enones leads to the 1,3-regioisomer, while the corresponding free hydrazine favors the formation of the 1,5-regioisomer. nih.govacs.org Mechanistic studies suggest that the initial nucleophilic attack of the hydrazine on the dicarbonyl compound dictates the final regiochemical outcome. The more nucleophilic nitrogen of the substituted hydrazine will preferentially attack the more electrophilic carbonyl carbon.
Influence of Reaction Conditions on Product Distribution
The distribution of regioisomeric products can be significantly manipulated by altering the reaction conditions. acs.orgnih.gov For example, the use of aprotic dipolar solvents like N,N-dimethylacetamide has been shown to favor the formation of one regioisomer over another in the synthesis of 1-arylpyrazoles. mdpi.com Temperature also plays a crucial role; in some cases, lower temperatures have been found to enhance regioselectivity. acs.org The pH of the reaction medium is another critical parameter. Acidic conditions can protonate the carbonyl groups, influencing their reactivity and, consequently, the regioselectivity of the initial nucleophilic attack by the hydrazine.
Transition-Metal-Catalyzed Synthetic Routes
In recent years, transition-metal-catalyzed reactions have emerged as powerful tools for the synthesis of pyrazoles, offering alternative pathways with often improved efficiency and selectivity. mdpi.com
Palladium-Catalyzed Cyclization and Coupling Reactions
Palladium catalysts have been successfully employed in the synthesis of pyrazole derivatives. nih.govrsc.org One approach involves the palladium-catalyzed coupling of aryl or vinyl halides with pyrazole precursors. arkat-usa.org For instance, a four-component synthesis involving a Sonogashira alkynylation and a Suzuki arylation, intercepted by a pyrazole-forming cyclocondensation, has been developed for the synthesis of biaryl-substituted pyrazoles. rsc.org Another strategy involves the palladium-catalyzed carbonylation of acetylenic acids in the presence of aryl iodides and a hydrazine to form 1,3,5-substituted pyrazoles. mdpi.com
Copper-Catalyzed Transformations
Copper catalysts have proven to be versatile in pyrazole synthesis. organic-chemistry.orgrsc.orgnih.gov Copper-catalyzed N-arylation of pyrazoles with aryl halides is a common method for introducing substituents at the N1 position. organic-chemistry.org Furthermore, copper-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a route to pyrazole derivatives. organic-chemistry.org Copper triflate has been used to catalyze the synthesis of pyrene-pyrazole pharmacophores from alkenyl hydrazones via a cross-dehydrogenative coupling under aerobic conditions. nih.gov
Green Chemistry Approaches in this compound Synthesis
Modern synthetic chemistry places a strong emphasis on the development of environmentally benign methodologies. nih.govresearchgate.net In the context of this compound synthesis, several green chemistry approaches have been explored to minimize waste, reduce energy consumption, and utilize less hazardous materials.
Microwave-assisted synthesis has emerged as a prominent green technique. benthamdirect.comrsc.orgacs.orgclockss.orgnih.govjove.commdpi.com Microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. acs.orgjove.com The synthesis of 1-aryl-1H-pyrazole-5-amines has been efficiently achieved using microwave heating in water, a green solvent. nih.govjove.com
Ultrasound-assisted synthesis is another energy-efficient method that has been applied to the synthesis of pyrazole derivatives. benthamdirect.comasianpubs.orgresearchgate.nettandfonline.com Sonication can enhance reaction rates and yields, often under milder conditions than traditional methods. asianpubs.orgresearchgate.net
The use of ionic liquids as recyclable catalysts and solvents is another hallmark of green chemistry. ias.ac.in Transition metal-containing ionic liquids have been utilized for the one-pot synthesis of pyrazoles at room temperature from 1,3-diketones and hydrazines. ias.ac.in These catalysts can often be recovered and reused for multiple reaction cycles, reducing waste and cost. mdpi.comias.ac.in
Ionic Liquid-Mediated Synthesis Protocols
Ionic liquids (ILs) have emerged as promising media for chemical reactions due to their unique properties, such as low vapor pressure, thermal stability, and recyclability. nih.govresearchgate.net They can act as both solvents and catalysts, often leading to improved reaction rates and yields. scirp.org
1-butyl-3-methylimidazolium ([bmim]) based ionic liquids are frequently employed in the synthesis of pyrazoles. For instance, the one-pot condensation of cinnamaldehydes and tosylhydrazine to produce 3-substituted pyrazoles has been successfully carried out in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF4]). jocpr.comresearchgate.net This method is noted for being simple, highly efficient, and environmentally friendly, providing good to excellent yields at room temperature. jocpr.comresearchgate.net
A screening of various imidazolium-based ionic liquids revealed that [bmim][BF4] was a superior medium for the cyclocondensation reaction, leading to significantly higher yields compared to other ionic liquids like [bmim][PF6] and [bmim][Cl]. jocpr.com The reaction using [bmim][BF4] with cinnamaldehyde (B126680) and tosylhydrazine at room temperature for 30 minutes resulted in a 96% yield of the corresponding pyrazole. jocpr.com
Transition metal-containing ionic liquids, such as those based on Fe(III), have also been utilized as efficient homogeneous catalysts for pyrazole synthesis from 1,3-diketones and hydrazines at room temperature. ias.ac.in The Lewis acidic nature of these ionic liquids facilitates the reaction. ias.ac.in Specifically, [C4mim][FeCl4] has shown to be a highly effective catalyst. ias.ac.in
Furthermore, 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmim][OH]) has been used as a catalyst for the synthesis of pyranopyrazoles under microwave irradiation in water, demonstrating the versatility of [bmim]-based ionic liquids in facilitating different types of pyrazole-related syntheses. rsc.orgajgreenchem.com
Table 1: Screening of Ionic Liquids for Pyrazole Synthesis
| Entry | Ionic Liquid | Time (min) | Yield (%) | Reference |
|---|---|---|---|---|
| 1 | 1-Butyl-3-methylimidazolium hexafluorophosphate | 30 | 62 | jocpr.com |
| 2 | 1-Butyl-3-methylimidazolium Chloride | 30 | 60 | jocpr.com |
| 3 | 1-Butyl-3-methylimidazolium tetrafluoroborate | 30 | 96 | jocpr.com |
| 4 | 1-Ethyl-3-methylimidazolium tetrafluoroaluminate | 30 | 65 | jocpr.com |
| 5 | 1-Ethyl-3-methylimidazolium Chloride | 30 | 56 | jocpr.com |
Reaction conditions: Cinnamaldehyde and tosylhydrazine at room temperature.
A significant advantage of using ionic liquids in synthesis is their potential for recyclability, which aligns with the principles of green chemistry. researchgate.net After the reaction, the product can often be separated by simple extraction, and the ionic liquid can be recovered and reused in subsequent reactions without a significant loss of activity. researchgate.net For example, in the synthesis of 3,5-disubstituted-1H-pyrazoles, the ionic liquid 1-butyl-3-methyl-imidazolium tetrafluoroborate was recovered and reused. researchgate.net Similarly, transition metal-based ionic liquids used in pyrazole synthesis have been successfully re-used for up to four cycles with only a minor decrease in yield. ias.ac.in
The use of ionic liquids can reduce the need for volatile and often toxic organic solvents, thereby minimizing the environmental impact of chemical processes. jocpr.comresearchgate.net Their non-flammability and thermal stability also contribute to safer reaction conditions. researchgate.net
Application of 1-butyl-3-methylimidazolium-based Ionic Liquids as Solvents and Catalysts
Solvent-Free Reaction Conditions and Hydrothermal Methods
Solvent-free reaction conditions represent a highly environmentally friendly approach to chemical synthesis. tandfonline.com These reactions, often facilitated by grinding or microwave irradiation, can lead to shorter reaction times, simpler work-up procedures, and reduced waste. tandfonline.com The synthesis of pyrazole derivatives has been achieved under solvent-free conditions, for instance, through the reaction of isocyanides and dialkyl acetylenedicarboxylates in the presence of 1,2-dibenzoylhydrazines using tetrabutylammonium (B224687) bromide (TBAB) as a polar reaction medium at room temperature. tandfonline.comtandfonline.com
Hydrothermal synthesis is another green method that utilizes water as the reaction medium at elevated temperatures and pressures. researchgate.net This technique has been successfully applied to the synthesis of 3,5-disubstituted-1H-pyrazole derivatives. researchgate.net For example, a mixture of a chalcone (B49325) and hydrazine hydrate (B1144303) can be subjected to hydrothermal treatment in a Teflon-lined autoclave to produce the corresponding pyrazole. researchgate.netjchemlett.com This method is considered clean, efficient, and allows for easy isolation of the products. researchgate.net
Multi-component Reaction Strategies for Pyrazole Annulation
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly efficient for building complex molecules like pyrazoles. researchgate.netrsc.org These reactions are atom-economical and can significantly reduce the number of synthetic steps, purification processes, and waste generation. tandfonline.com
One-pot, four-component reactions have been developed for the synthesis of pyranopyrazoles, involving the reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. rsc.org These reactions can be catalyzed by various catalysts, including sodium gluconate or taurine, and can even be performed in green solvents like water. rsc.org Another approach involves a three-component reaction of enaminones, maleimides or alkenes, and aryl hydrazines catalyzed by rhodium for the synthesis of N-(o-alkylaryl) pyrazoles. rsc.org
The synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives has been achieved through a multi-component reaction of aldehyde derivatives, methyl 2-cyanoacetate, and phenylhydrazine (B124118) using potassium carbonate in glycerol (B35011) as a deep eutectic solvent. researchgate.net
Derivatization Strategies of the this compound Core
The functionalization of the pre-formed this compound core is crucial for creating a diverse range of derivatives with tailored properties.
The pyrazole ring can be functionalized at various positions. For instance, the synthesis of pyranopyrazoles can be achieved through a cascade synthesis involving a three-component reaction of benzaldehydes, pyrazolone, and malononitrile, catalyzed by an imidazole-based ionic liquid. rsc.org This demonstrates the derivatization of a pyrazole-containing starting material.
Another strategy involves the direct functionalization of the pyrazole ring. For example, the nitration of 1-(tert-butyl)-1H-pyrazole can selectively introduce a nitro group at the 4-position. This nitro group can then undergo nucleophilic aromatic substitution with amines or thiols to introduce further diversity. A plausible route for synthesizing a functionalized derivative like 1-butyl-3-nitro-1H-pyrazole-4-carbonitrile involves the initial formation of the this compound-4-carbonitrile core, followed by nitration at the 3-position. vulcanchem.com
Modifications of the N-butyl Substituent
The N-butyl group of this compound, while often considered a simple lipophilic appendage, offers potential for further chemical modification. Advanced synthetic strategies can target the C-H bonds of the butyl chain, allowing for the introduction of new functional groups. The most common and well-precedented pathway for such modifications involves the deprotonation of the carbon atom adjacent to the pyrazole nitrogen (the α-position), followed by reaction with a suitable electrophile. nih.govorganicreactions.org
This approach leverages the activating effect of the adjacent nitrogen atom, which increases the acidity of the α-protons. The activation of sp³ C-H bonds adjacent to nitrogen in heterocyles is an emerging and practical method in organic synthesis. nih.gov
α-Lithiation and Subsequent Functionalization
The primary method for functionalizing the N-butyl group is through α-lithiation. This reaction typically involves treating this compound with a strong organolithium base, such as n-butyllithium (n-BuLi) or sec-butyllithium (B1581126) (s-BuLi), often in the presence of a chelating agent like tetramethylethylenediamine (TMEDA). The base abstracts a proton from the methylene (B1212753) (CH₂) group directly attached to the pyrazole N1 atom, generating a nucleophilic lithiated intermediate. psu.edu
This intermediate, 1-(1-lithiobutyl)-1H-pyrazole, can then be quenched with a variety of electrophiles to introduce new substituents at the α-position of the butyl chain. This two-step sequence allows for the construction of more complex N-substituted pyrazoles from a simpler precursor.
Research on analogous N-alkyl heterocycles has demonstrated the viability of this pathway. For instance, the α-lithiation of N-alkylcarbazoles and subsequent reaction with electrophiles is a known synthetic route. acs.org More directly relevant, studies on 1-benzylpyrazole have shown that metalation can occur preferentially at the exocyclic methylene group. doi.org Similarly, the lithiation of the N-CH₂ group in 1-(trimethylsilylmethyl)-3,5-di-tert-butylpyrazole has been successfully achieved. psu.edu
The general reaction scheme is as follows:
Deprotonation: this compound is treated with an organolithium reagent (e.g., n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures to form the α-lithiated species.
Electrophilic Quench: The resulting carbanion is reacted with an electrophile (E⁺) to form a new C-C or C-heteroatom bond.
Potential electrophiles include, but are not limited to:
Alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide)
Carbonyl compounds (e.g., benzaldehyde, acetone)
Silyl halides (e.g., trimethylsilyl (B98337) chloride)
Carbon dioxide (for carboxylation)
The table below illustrates hypothetical examples of this transformation, based on established reactivity principles for related N-alkyl heterocycles. psu.edudoi.org
Table 1: Hypothetical Functionalization of this compound via α-Lithiation
| Electrophile (E⁺) | Reagent | Product Name | Resulting N-Substituent |
|---|---|---|---|
| Iodomethane | CH₃I | 1-(1-methylbutyl)-1H-pyrazole | -CH(CH₃)CH₂CH₂CH₃ |
| Benzaldehyde | C₆H₅CHO | 1-(1-hydroxy-1-phenylbutyl)-1H-pyrazole | -CH(OH)(C₆H₅)CH₂CH₂CH₃ |
| Trimethylsilyl chloride | (CH₃)₃SiCl | 1-[1-(trimethylsilyl)butyl]-1H-pyrazole | -CH(Si(CH₃)₃)CH₂CH₂CH₃ |
| Carbon dioxide | CO₂ | 2-(1H-pyrazol-1-yl)pentanoic acid | -CH(COOH)CH₂CH₂CH₃ |
Advanced Spectroscopic and Structural Elucidation Techniques in 1 Butyl 1h Pyrazole Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework, the chemical environment of individual atoms, and the connectivity between them.
Proton (¹H) and Carbon-13 (¹³C) NMR are routine methods for the structural confirmation of 1-butyl-1H-pyrazole. The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The chemical shifts, signal splitting (multiplicity), and integration values are key parameters. For this compound, the spectrum would distinctly show signals for the three protons on the pyrazole (B372694) ring and the nine protons of the n-butyl group.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms and their respective electronic environments. In this compound, seven distinct carbon signals are expected: three for the pyrazole ring and four for the butyl substituent.
While specific experimental data for the unsubstituted this compound is not extensively published, data from closely related structures, such as 1-butyl-3,5-dimethyl-1H-pyrazole, provide insight into the expected spectral features. rsc.org The signals for the butyl group typically appear in the upfield region, while the pyrazole ring carbons and protons resonate at lower fields due to the influence of the heteroatoms and the aromatic system.
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Butylpyrazole Derivative Data based on 1-butyl-3,5-dimethyl-1H-pyrazole as an analog. rsc.org
| Atom Type | Nucleus | Chemical Shift (δ, ppm) | Description |
|---|---|---|---|
| Butyl -CH₃ | ¹H | ~0.93 (triplet) | Terminal methyl group |
| Butyl -CH₂- | ¹H | ~1.33 (sextet) | Methylene (B1212753) group adjacent to CH₃ |
| Butyl -CH₂- | ¹H | ~1.76 (quintet) | Methylene group adjacent to N |
| N-CH₂- | ¹H | ~3.93 (triplet) | Methylene group attached to pyrazole N |
| Pyrazole-H | ¹H | Varies | Ring protons (position dependent) |
| Butyl -CH₃ | ¹³C | ~13-14 | Terminal methyl carbon |
| Butyl -CH₂- | ¹³C | ~20-22 | Methylene carbon |
| Butyl -CH₂- | ¹³C | ~32-34 | Methylene carbon |
| N-CH₂- | ¹³C | ~48-50 | Methylene carbon attached to N |
| Pyrazole-C | ¹³C | ~105-145 | Ring carbons (position dependent) |
Note: The table is interactive. Specific shifts and multiplicities can vary based on solvent and substitution.
While this compound itself is an achiral molecule and lacks stereocenters, its derivatives can be chiral. In such cases, advanced NMR techniques are indispensable for stereochemical analysis. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can establish the spatial proximity between protons, helping to determine the relative stereochemistry in diastereomers. For enantiomeric pairs, chiral derivatizing agents or chiral solvating agents can be used in conjunction with NMR to differentiate the enantiomers. Furthermore, in complex pyrazole-containing structures, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation) are used to definitively assign all proton and carbon signals by mapping their through-bond connectivities. ipb.pt For instance, the absolute configuration of chiral allylated pyrazoles has been determined by comparing experimental data with theoretical calculations. nih.gov
1H NMR and 13C NMR Investigations
X-ray Crystallography for Solid-State Molecular Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a compound in its solid, crystalline form. It provides exact coordinates of each atom, allowing for the detailed analysis of bond lengths, bond angles, and intermolecular forces that govern the crystal packing. While this compound is a liquid at standard conditions, its crystalline derivatives are frequently studied to understand its structural behavior.
As a case study, the crystal structure of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate , a related compound, offers insight into the typical geometry of the N-alkylated pyrazole core. iucr.orgnih.gov
Table 2: Selected Crystallographic Data for a Representative Pyrazole Derivative Data based on Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate. iucr.orgnih.gov
| Parameter | Description | Typical Value |
|---|---|---|
| Crystal System | Triclinic | P-1 |
| a (Å) | Unit cell dimension | 9.0665 |
| b (Å) | Unit cell dimension | 9.3351 |
| c (Å) | Unit cell dimension | 10.5408 |
| α (°) | Unit cell angle | 110.450 |
| β (°) | Unit cell angle | 113.987 |
| γ (°) | Unit cell angle | 97.645 |
| Pyrazole Ring | Planarity (max deviation) | ~0.008 Å |
Note: The table is interactive. These parameters define the fundamental repeating unit of the crystal.
The way molecules arrange themselves in a crystal is dictated by a network of non-covalent intermolecular interactions. In pyrazole derivatives, these can include hydrogen bonds, π-π stacking, and van der Waals forces. iucr.orgresearchgate.net In the structure of Ethyl 1-tert-butyl-5-phenyl-1H-pyrazole-4-carboxylate, the crystal packing is consolidated by pairs of intermolecular C—H⋯O hydrogen bonds. iucr.orgnih.gov These interactions link adjacent molecules into centrosymmetric dimers, which then stack along a crystallographic axis. nih.gov The study of these supramolecular assemblies is critical for understanding and designing materials with specific physical properties, such as solubility and melting point. researchgate.net
Analysis of Bond Lengths, Bond Angles, and Torsion Angles
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern upon ionization. vulcanchem.com
For this compound (C₇H₁₂N₂), the exact molecular weight is 124.1000 g/mol . nih.gov In an MS experiment, the compound is first ionized, typically forming a molecular ion (M⁺) which would be observed at m/z ≈ 124. This molecular ion is often unstable and breaks down into smaller, characteristic fragment ions.
The fragmentation of N-alkylated heterocycles is well-understood. libretexts.org For this compound, a primary fragmentation pathway involves the cleavage of the butyl chain. Common fragmentation patterns include:
Alpha-cleavage: Loss of a propyl radical (•C₃H₇), leading to a stable ion at m/z 81. This fragment corresponds to the pyrazole ring with a methylene group attached.
Beta-cleavage: Loss of an ethyl radical (•C₂H₅), often less favorable.
Loss of the entire butyl group: Cleavage of the N-C bond can lead to a fragment corresponding to the pyrazole ring itself (m/z 68) or a protonated pyrazole (m/z 69).
Analyzing these fragments allows for the confirmation of both the pyrazole core and the nature of the alkyl substituent.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment | Description |
|---|---|---|
| 124 | [C₇H₁₂N₂]⁺ | Molecular Ion (M⁺) |
| 81 | [C₄H₅N₂]⁺ | Loss of propyl radical (M - 43) |
| 69 | [C₃H₅N₂]⁺ | Protonated pyrazole ring |
| 68 | [C₃H₄N₂]⁺ | Pyrazole ring radical cation |
Note: The table is interactive. Relative intensities of peaks depend on the ionization method and energy.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools in the characterization of this compound, providing valuable insights into its molecular structure and electronic properties. IR spectroscopy is instrumental in identifying the functional groups and vibrational modes within the molecule, while UV-Vis spectroscopy reveals information about the electronic transitions between different energy levels.
Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent bonds. The pyrazole ring, with its C=N and C-N bonds, and the butyl group, with its C-H bonds, give rise to a unique spectral fingerprint.
Research on N-alkyl pyrazoles provides a basis for the interpretation of the IR spectrum of this compound. researchgate.net The key vibrational modes include:
C-H Stretching: The aliphatic C-H stretching vibrations of the butyl group are typically observed in the 2800–3000 cm⁻¹ region. connectjournals.com Aromatic C-H stretching from the pyrazole ring appears at higher wavenumbers, generally above 3000 cm⁻¹.
C=N Stretching: The stretching vibration of the C=N bond within the pyrazole ring is a characteristic feature and typically appears in the range of 1500–1600 cm⁻¹. For instance, studies on various pyrazole derivatives have reported this peak at approximately 1509 cm⁻¹ to 1600 cm⁻¹. acs.org
Ring Stretching: The pyrazole ring itself exhibits characteristic stretching vibrations, often coupled, in the 1400–1500 cm⁻¹ region. For example, a band around 1473 cm⁻¹ has been attributed to the pyrazole skeleton vibration. mdpi.com
N-N Stretching: The stretching of the N-N bond in the pyrazole ring is expected to have a characteristic absorption, with some studies on pyrazole derivatives placing it around 1117-1148 cm⁻¹. acs.org
C-N Stretching: The stretching vibration of the C-N bond, involving the pyrazole ring and the butyl group, is also a notable feature. nih.gov
The precise positions of these bands can be influenced by the substitution pattern on the pyrazole ring.
Interactive Table: Characteristic Infrared Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Functional Group |
|---|---|---|
| Aromatic C-H Stretch | 3050 - 3150 | Pyrazole Ring |
| Aliphatic C-H Stretch | 2850 - 2960 | Butyl Group |
| C=N Stretch | 1500 - 1600 | Pyrazole Ring |
| C=C Stretch | 1400 - 1500 | Pyrazole Ring |
| N-N Stretch | 1100 - 1150 | Pyrazole Ring |
| C-N Stretch | 1200 - 1300 | Pyrazole Ring & Butyl Group |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of this compound provides information on the electronic transitions within the molecule, primarily the π → π* and n → π* transitions associated with the pyrazole ring's conjugated system. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. sathyabama.ac.inmit.edu
The unsubstituted pyrazole molecule exhibits a main absorption band around 210 nm in the gas phase, which is attributed to a π → π* transition. rsc.org The introduction of an alkyl substituent, such as a butyl group, on the nitrogen atom can cause a slight shift in the absorption maximum (λmax). Studies on N-substituted pyrazoles generally show absorption in the deep UV region. For example, 3,5-dimethyl-1H-pyrazole has a λmax of 218 nm. acs.org The electronic transitions in organic molecules can be influenced by the solvent used for the analysis. rsc.org
The electronic spectrum of this compound is expected to be dominated by the π → π* transitions of the pyrazole ring. The n → π* transitions, which involve the non-bonding electrons on the nitrogen atoms, are also possible but are often weaker and may be obscured by the more intense π → π* bands. mit.edu
Interactive Table: Expected UV-Vis Absorption Data for this compound
| Electronic Transition | Expected λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |
|---|---|---|
| π → π* | ~210 - 220 | High |
| n → π* | ~240 - 270 | Low to Medium |
Computational and Theoretical Investigations of 1 Butyl 1h Pyrazole
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic properties of molecules. For pyrazole (B372694) derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to predict a range of properties. nih.gov These studies help in understanding the molecule's stability, reactivity, and spectroscopic behavior.
Optimization of Molecular Geometry and Conformational Analysis
The first step in computational analysis is the optimization of the molecular geometry to find the most stable conformation. For pyrazole derivatives, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state. nih.gov Studies on related substituted pyrazoles have shown that the pyrazole ring can adopt different conformations, such as an envelope shape in pyrazoline rings. researchgate.net The substitution pattern on the pyrazole ring, like the presence of a bulky tert-butyl group, can significantly influence the molecule's conformation and crystal packing. vulcanchem.com For instance, in some aryl-substituted pyrazoles, planar geometries are favored, enabling π-π stacking interactions.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gaps
Frontier Molecular Orbital (HOMO-LUMO) analysis is crucial for understanding the chemical reactivity and kinetic stability of a molecule. The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. The energy gap between the HOMO and LUMO is an important parameter for determining molecular reactivity; a smaller gap suggests higher reactivity. researchgate.net
For pyrazole derivatives, DFT calculations are used to determine the energies of these orbitals. dntb.gov.ua For example, in a study of a related pyrazole derivative, the HOMO was found to be localized on the pyrazole ring and the sec-butyl group, while the LUMO was centered on the sulfonyl chloride group, indicating sites for nucleophilic attack. The HOMO-LUMO gap can also provide insights into the electronic absorption properties of the molecule.
| Compound Derivative | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) | Reference |
|---|---|---|---|---|
| 1-sec-butyl-4-chloro-3-methyl-1H-pyrazole-5-sulfonyl chloride | -8.2 | -1.8 | 6.4 |
Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites
Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and identifying sites prone to electrophilic and nucleophilic attack. wuxibiology.com The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are susceptible to nucleophilic attack. researchgate.net
In pyrazole derivatives, the nitrogen atoms of the pyrazole ring are typically regions of negative potential, making them likely sites for interactions with electrophiles. wuxibiology.com DFT calculations can generate these maps, providing a visual guide to the molecule's reactivity. nih.govresearchgate.net For instance, MEP analysis can help predict the regioselectivity of reactions like N-alkylation. wuxibiology.com
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, are increasingly used to predict spectroscopic parameters like Nuclear Magnetic Resonance (NMR) chemical shifts. rsc.org The GIAO (Gauge-Including Atomic Orbital) method is often employed for this purpose. Comparing calculated NMR shifts with experimental data serves as a validation of the computational methodology. Machine learning models trained on large datasets of DFT-calculated and experimental NMR data have shown remarkable accuracy in predicting ¹H and ¹³C chemical shifts in real-time. nih.govresearchgate.net These predictions are valuable for structural elucidation and for distinguishing between different isomers and conformations. rsc.orgnih.gov
| Nucleus | Mean Absolute Error (vs. DFT) | Reference |
|---|---|---|
| ¹H | 0.16 ppm | nih.gov |
| ¹³C | 1.26 ppm | nih.gov |
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target molecule, typically a protein receptor. This method is widely used in drug discovery to screen potential drug candidates and to understand their mechanism of action at a molecular level. researchgate.net
Prediction of Binding Modes and Affinities in Biological Systems
For pyrazole derivatives, which have shown a wide range of biological activities, molecular docking studies are crucial for identifying potential biological targets and predicting their binding affinities. nih.govnih.govd-nb.infonih.gov These simulations can reveal how a pyrazole-based ligand fits into the active site of an enzyme and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the complex. d-nb.info
For example, docking studies of pyrazole derivatives with various protein kinases, which are important targets in cancer therapy, have helped in identifying potential inhibitors. researchgate.net The binding energy calculated from docking simulations can provide an estimate of the ligand's binding affinity, with lower binding energies suggesting more favorable interactions. d-nb.info These computational predictions, when combined with experimental assays, provide a powerful approach for the development of new therapeutic agents based on the 1-butyl-1H-pyrazole scaffold. nih.govchemmethod.com
Computational Design of Novel this compound Derivatives
The computational design of new molecules based on the this compound scaffold is a key area of research, particularly in medicinal chemistry and materials science. By using computational tools, scientists can predict the properties of hypothetical derivatives before undertaking costly and time-consuming synthesis. rsc.org
Key strategies in the computational design of this compound derivatives include:
Structure-Activity Relationship (SAR) Studies: Computational methods are used to systematically modify the structure of this compound, for instance, by introducing various substituents at different positions on the pyrazole ring. By comparing derivatives with varied substituents (e.g., chloro, phenyl, nitro groups), researchers can identify key pharmacophores or structural motifs responsible for a desired activity. For example, introducing electron-withdrawing groups can enhance kinase affinity in related pyrazole-containing compounds. vulcanchem.com
Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein or enzyme. For derivatives of this compound, docking studies can estimate their binding affinity to a specific biological target. This helps in designing inhibitors where, for instance, the butyl group might occupy a hydrophobic pocket in a target protein, stabilizing the binding. vulcanchem.com
Physicochemical Property Prediction: Density Functional Theory (DFT) calculations are widely used to predict the physicochemical properties of newly designed derivatives. Properties such as electronic structure (HOMO-LUMO gaps), dipole moments, and solubility can be calculated to screen for candidates with improved characteristics like enhanced bioavailability. vulcanchem.com The B3LYP hybrid functional with basis sets like 6-311G(d,p) is a common level of theory for these computations.
| Computational Technique | Application in Derivative Design | Predicted Properties |
| Molecular Docking | Predicting binding modes and affinities to biological targets (e.g., enzymes). | Binding Energy, Inhibition Constant |
| DFT Calculations | Optimizing molecular geometry and predicting electronic properties. | HOMO/LUMO energies, Dipole Moment, Reactivity Indices |
| SAR Analysis | Identifying key structural features for desired activity by comparing derivatives. | Structure-Activity Relationships |
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Quantum chemical calculations are powerful for unraveling the intricate details of reaction mechanisms involving this compound. rsc.org These calculations provide a step-by-step understanding of how reactants are converted into products, identifying intermediates and transition states that are often impossible to observe experimentally. rsc.orgbeilstein-journals.org
Density Functional Theory (DFT) is a primary tool for these investigations, offering a good balance between accuracy and computational cost. researchgate.net By modeling reactions, researchers can propose and validate reaction pathways, understand substituent effects, and explain observed product distributions. beilstein-journals.orgacs.org
Transition State Characterization and Reaction Pathway Analysis
A crucial aspect of understanding a reaction mechanism is the characterization of its transition state (TS)—the highest energy point along the reaction coordinate. Quantum chemical calculations can locate and characterize the geometry and energy of these fleeting structures. rsc.org
For pyrazole derivatives, a common reaction is N-alkylation. Computational studies can model the approach of an alkylating agent to either of the two nitrogen atoms in the pyrazole ring (N1 or N2). For a generic pyrazole, calculations using a simple alkylating agent like methyl bromide show a lower activation energy for alkylation at the N1 position. wuxiapptec.com However, the nature of the alkylating agent can reverse this selectivity. When N-methyl chloroacetamide is used, calculations show that the transition state for N2 alkylation is stabilized by a second, strong hydrogen bond between the side chain amide and the carbonyl oxygen of the alkylating agent. wuxiapptec.com This additional stabilization lowers the activation energy for the N2 pathway, making it the preferred route, which aligns with experimental observations. wuxiapptec.com
The analysis of the reaction pathway, often done through Intrinsic Reaction Coordinate (IRC) calculations, confirms that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction trajectory. beilstein-journals.org
| Reaction | Competing Pathway | Calculated Activation Energy (kcal/mol) wuxiapptec.com | Key Stabilizing Interaction |
| Pyrazole Alkylation (with CH₃Br) | N1 Alkylation | 6.4 | - |
| N2 Alkylation | 9.4 | - | |
| Pyrazole Alkylation (with N-methyl chloroacetamide) | N1 Alkylation | 18.0 | Single H-bond in TS |
| N2 Alkylation | 15.0 | Double H-bond in TS |
Thermodynamic Stability and Kinetic Studies
Computational chemistry provides critical data on both the thermodynamic and kinetic aspects of reactions involving this compound and its derivatives.
Thermodynamic Studies: These focus on the relative stability of reactants, products, and intermediates. By calculating the Gibbs free energy (ΔG) of different isomers or tautomers, scientists can predict their equilibrium distribution. researchgate.net For many pyrazole derivatives, prototropic tautomerism is a key phenomenon where a proton can move between the two ring nitrogens. nih.gov DFT calculations can determine the relative energies of these tautomers, showing how stability is influenced by substituents and the solvent environment. nih.govmdpi.com Generally, tautomers with higher dipole moments are stabilized in polar solvents. mdpi.com
Chemical Reactivity and Transformation Mechanisms of 1 Butyl 1h Pyrazole
Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring
The pyrazole ring is a π-electron-rich heterocyclic system, making it susceptible to electrophilic attack. Generally, electrophilic substitution reactions on the pyrazole ring preferentially occur at the C4 position. researchgate.netmdpi.com The N1-substituent and other groups on the ring can influence the rate and regioselectivity of these reactions.
Common electrophilic substitution reactions for pyrazoles include nitration, halogenation, sulfonation, and acylation. For instance, nitration can be achieved using nitric acid, sometimes in the presence of a dehydrating agent like sulfuric acid. smolecule.com Halogenation is often carried out using N-halosuccinimides (NCS, NBS, NIS) or elemental halogens. researchgate.netbeilstein-archives.org Sulfonation has been reported using agents like chlorosulfonic acid. smolecule.com Acylation, such as the Friedel-Crafts reaction, can introduce an acyl group onto the pyrazole ring.
Table 1: Examples of Electrophilic Substitution Reactions on Pyrazole Derivatives
| Reaction | Reagent(s) | Position of Substitution | Product Type |
|---|---|---|---|
| Nitration | HNO₃, H₂SO₄ | C4 | 4-Nitro derivative |
| Halogenation | N-Halosuccinimide (NCS, NBS, NIS) | C4 | 4-Halo derivative |
| Sulfonation | Chlorosulfonic acid | C4 | 4-Sulfonyl chloride |
| Iodination | Iodine monochloride | C4 | 4-Iodo derivative vulcanchem.com |
Nucleophilic Substitution Reactions at Nitrogen and the Butyl Group
Nucleophilic substitution can occur at both the nitrogen atoms of the pyrazole ring and on the alkyl chain of the butyl group. The N2-nitrogen of the pyrazole ring, possessing a lone pair of electrons, is nucleophilic and can react with electrophiles. orientjchem.org This reactivity allows for N-alkylation and N-acylation at this position.
The butyl group itself can undergo nucleophilic substitution, although this is less common under typical pyrazole chemistry conditions. Such reactions would likely proceed via an S_N2 mechanism, where a nucleophile attacks the carbon atom adjacent to the nitrogen, or potentially an S_N1 mechanism if a stable carbocation can be formed. rsc.org The presence of a good leaving group on the butyl chain would be necessary to facilitate such a reaction.
Oxidation Reactions and Pyrazole N-oxide Formation
Oxidation of 1-butyl-1H-pyrazole can lead to different products depending on the oxidizing agent and reaction conditions. Strong oxidizing agents like potassium permanganate (B83412) can potentially oxidize the butyl group or even lead to ring cleavage. More controlled oxidation can lead to the formation of pyrazole N-oxides. The formation of N-oxides typically involves the reaction of the pyrazole with a peroxy acid, such as m-chloroperoxybenzoic acid (m-CPBA). The oxidation usually occurs at the N2-position due to its higher electron density. orientjchem.org
Reduction Reactions Leading to Hydropyrazole Derivatives
The pyrazole ring of this compound can be reduced to form various hydropyrazole derivatives, such as pyrazolines and pyrazolidines. Catalytic hydrogenation using transition metal catalysts like palladium, platinum, or nickel is a common method for such reductions. The double bonds within the pyrazole ring are sequentially reduced under these conditions. The specific product obtained (dihydropyrazole or tetrahydropyrazole) can often be controlled by adjusting the reaction parameters, including the catalyst, pressure, and temperature. For example, the reduction of the C4-C5 double bond would yield a pyrazoline, while further reduction would lead to a pyrazolidine.
Ring-Opening and Rearrangement Reactions
Under certain conditions, the pyrazole ring can undergo ring-opening or rearrangement reactions. These transformations often require significant energy input, such as high temperatures or photochemical conditions, or the presence of specific reagents that can induce ring strain or cleavage. For instance, cleavage of the N-N bond can be a key step in some ring-opening pathways. Rearrangement reactions might involve the migration of substituents around the pyrazole ring, potentially leading to isomeric pyrazole structures. However, specific examples of ring-opening and rearrangement reactions for this compound are not extensively documented in readily available literature.
Coordination Chemistry of 1 Butyl 1h Pyrazole and Its Metal Complexes
1-butyl-1H-pyrazole as a Ligand in Metal Complex Synthesis.benchchem.combenchchem.comnih.govscispace.combsu.byresearchgate.netvulcanchem.com
This compound serves as an effective ligand in the synthesis of a variety of metal complexes. The nitrogen atoms of the pyrazole (B372694) ring are the primary sites for coordination with metal ions. The nature of this coordination can be influenced by several factors, including the metal ion, the reaction conditions, and the presence of other ligands.
This compound typically acts as a monodentate ligand, coordinating to a metal center through one of its nitrogen atoms. vulcanchem.com However, the pyrazole moiety can be incorporated into larger ligand frameworks to achieve polydentate coordination. For instance, bis(pyrazolyl) ligands, where two pyrazole rings are linked by a spacer, can act as bidentate chelating agents. nih.govresearchgate.net The coordination mode is also dependent on the deprotonation of the pyrazole ring. The neutral 1H-pyrazole coordinates in a monodentate fashion, while its deprotonated form, pyrazolate, can act as a bridging ligand between two metal centers (exo-bidentate). ekb.egrsc.orgacs.org
The butyl group at the N-1 position of the pyrazole ring exerts a significant influence on both the steric and electronic properties of the resulting metal complexes. vulcanchem.com
Steric Effects: The bulky butyl group provides steric hindrance around the metal center. This steric bulk can influence the coordination number and geometry of the complex, often preventing the coordination of additional ligands. Furthermore, this steric protection can enhance the stability of the metal complexes. In some cases, the steric hindrance from tert-butyl groups has been shown to favor the formation of tetranuclear clusters over trinuclear ones. nih.govacs.org
Electronic Effects: The butyl group is an electron-donating group, which increases the electron density on the pyrazole ring. This enhanced electron density can strengthen the bond between the pyrazole ligand and the metal center. The electronic properties of the ligand can be further tuned by introducing other substituents on the pyrazole ring, which in turn affects the properties of the metal complex. rsc.orgresearchgate.net
Monodentate and Polydentate Coordination Modes
Synthesis and Characterization of Metal-Pyrazole Complexes.benchchem.combenchchem.combsu.byvulcanchem.com
A variety of metal complexes incorporating this compound and its derivatives have been synthesized and characterized. These complexes often involve transition metals and are prepared through the reaction of a suitable metal precursor with the pyrazole-based ligand. um.edu.my
Palladium Complexes: Palladium complexes of pyrazole-based ligands have been synthesized and investigated for their catalytic activity. ajol.infoacs.orgnih.gov For example, bis(pyrazolyl)palladium(II) complexes have been prepared and evaluated as pre-catalysts in cross-coupling reactions. researchgate.net The synthesis often involves reacting a palladium(II) salt, such as [PdCl₂(NCMe)₂], with the pyrazole ligand. ajol.info
Copper Complexes: Copper(II) complexes with pyrazole-derived ligands are also well-documented. nih.govresearchgate.net These complexes can be synthesized by reacting a copper(II) salt with the pyrazole ligand in a suitable solvent. The resulting complexes can exhibit various coordination geometries, including square pyramidal. dnu.dp.ua Some copper complexes of pyrazole derivatives have shown potential as mimics for antioxidant enzymes. researchgate.net
Ruthenium Complexes: Ruthenium complexes bearing pyrazole-containing ligands have been prepared, often for applications in catalysis. figshare.comacs.orgnih.govresearchgate.netorganic-chemistry.org For instance, pincer-type ruthenium(II) complexes with protic pyrazole arms have been synthesized and their reactivity studied. figshare.comacs.orgnih.gov These are typically formed by reacting a ruthenium precursor like [RuCl(OAc)(PPh₃)₃] with a bis(pyrazol-3-yl)benzene derivative. figshare.comacs.org
Iridium Complexes: Iridium complexes featuring pyrazole-based ligands have been synthesized, particularly for their photophysical properties and potential applications in organic light-emitting diodes (OLEDs). rsc.orgresearchgate.neticm.edu.pl Heteroleptic iridium(III) complexes containing cyclometalated 1-phenyl-1H-pyrazole derivatives are of particular interest. rsc.orgresearchgate.neticm.edu.pl
The characterization of these metal complexes is crucial to understanding their structure and properties. A combination of spectroscopic and structural techniques is employed for this purpose.
Spectroscopic Analysis:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the structure of the ligands and their complexes in solution. vulcanchem.commdpi.com
Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the coordination of the pyrazole ligand to the metal center by observing shifts in the vibrational frequencies of the pyrazole ring. dnu.dp.ua
UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can be used to study their photophysical properties. dnu.dp.ua
Structural Analysis:
The following table summarizes some of the characterization data for representative metal complexes of pyrazole derivatives.
| Complex Type | Metal | Spectroscopic Techniques | Structural Features |
| Bis(pyrazolyl)palladium(II) | Palladium | NMR, IR | Square planar geometry |
| Copper(II) thiocyanate (B1210189) pyrazole | Copper | IR, UV-Vis | 1D coordination polymer |
| Ruthenium(II) pincer pyrazole | Ruthenium | NMR, IR | Octahedral geometry |
| Iridium(III) cyclometalated pyrazole | Iridium | NMR, UV-Vis, Photoluminescence | Distorted octahedral geometry |
Transition Metal Complexes (e.g., Palladium, Copper, Ruthenium, Iridium)
Catalytic Applications of this compound Metal Complexes.benchchem.combenchchem.comscispace.combsu.by
Metal complexes derived from this compound and related pyrazole ligands have shown significant promise in various catalytic applications. researchgate.net The steric and electronic properties imparted by the pyrazole ligand can be fine-tuned to optimize the catalytic activity and selectivity of the metal center.
Cross-Coupling Reactions: Palladium-pyrazole complexes have been successfully employed as pre-catalysts in Suzuki-Miyaura cross-coupling reactions. researchgate.net The steric bulk of substituents on the pyrazole ring can influence the efficiency of the catalyst. researchgate.net
Hydrogenation Reactions: Ruthenium-pyrazole complexes have been investigated as catalysts for the hydrogenation of ketones. researchgate.netwhiterose.ac.uk The presence of a proton-responsive pyrazole arm in some pincer-type ruthenium complexes is thought to facilitate the catalytic cycle. whiterose.ac.uk Palladium and nickel pyrazolyl complexes have also been used as precatalysts for the hydrogenation of sorbic acid. ajol.info
Oxidation Reactions: Copper-pyrazole complexes have been tested as catalysts for the peroxidative oxidation of styrene (B11656) to benzaldehyde, achieving high yields under optimized conditions. rsc.org
Ethylene Oligomerization: Palladium and nickel complexes with pyrazole ligands have been shown to be active for the dimerization of ethylene. scispace.com
The catalytic performance of these complexes is often attributed to the stability and specific steric and electronic environment provided by the pyrazole-based ligands.
Homogeneous and Heterogeneous Catalysis
The versatility of this compound and its derivatives allows for their use in both homogeneous and heterogeneous catalysis. In homogeneous catalysis, the ligand and the metal precursor are dissolved in a solvent with the reactants. This often leads to high activity and selectivity due to the well-defined nature of the catalytic species. For instance, palladium complexes featuring N-heterocyclic carbene (NHC) ligands derived from pyrazoles have been explored in various catalytic transformations. While homogeneous catalysts offer excellent performance, their separation from the product mixture can be challenging and costly. nih.gov
To address the separation issue, heterogeneous catalysts are developed, where the catalytic species is immobilized on a solid support. This facilitates easy recovery and recycling of the catalyst. nih.gov One approach involves the synthesis of magnetically separable heterogeneous base catalysts. For example, 1-butyl-3-(3-trimethoxysilylpropyl)-1H-imidazol-3-ium chloride has been supported on magnetite nanoparticles. mdpi.com This material can then be used in a sol-gel process with tetraethoxysilane (TEOS) and an appropriate amine to create a magnetically separable catalyst. mdpi.com This strategy combines the high efficiency of homogeneous catalysts with the practical advantages of heterogeneous systems.
The development of pyrazole-based catalysts is an active area of research, with studies focusing on their application in various organic reactions. For instance, pyrazole derivatives have been investigated for their potential in cross-coupling reactions and other catalytic processes. The ability to tune the properties of the pyrazole ligand by modifying substituents allows for the optimization of catalyst performance for specific applications.
Ligand Design for Enhanced Catalytic Activity and Selectivity
The design of the ligand is crucial for achieving high catalytic activity and selectivity. In the case of this compound, modifications to the pyrazole ring or the butyl group can significantly impact the performance of the resulting metal complex. The steric and electronic properties of the ligand can be fine-tuned to create a specific coordination environment around the metal center, thereby influencing the outcome of the catalytic reaction.
One strategy for enhancing catalytic performance is to introduce bulky substituents on the pyrazole ring. For example, the use of a tert-butyl group can provide steric protection to the metal center, which can enhance stability and influence selectivity in cross-coupling reactions. The introduction of different functional groups can also modulate the electronic properties of the ligand. For instance, electron-donating groups can increase the electron density at the metal center, which may enhance its reactivity in certain catalytic cycles.
The design of bidentate or polydentate ligands incorporating the this compound moiety is another approach to enhance catalytic performance. Chelating ligands can form more stable complexes with metal ions, leading to more robust catalysts. For example, a palladium complex with a pyridine-functionalized pyridinium (B92312) amidate (pyr-PYA) N,N'-bidentate ligand has shown good selectivity and activity in the α-arylation of ketones. rsc.org By replacing the pyridine (B92270) unit with other N-heterocycles like N-methyl pyrazole or N-isopropyl-pyrazole, the steric and electronic properties of the ligand can be further tailored to improve catalytic efficiency. rsc.org
Furthermore, the synthesis of chiral ligands derived from this compound is of interest for asymmetric catalysis. Chiral-at-metal rhodium complexes, for instance, have been developed for use in asymmetric [2+2] photocycloadditions. uni-marburg.de The modular synthesis of these complexes allows for the incorporation of different pyrazole-based ligands, enabling the optimization of enantioselectivity. uni-marburg.de
Applications in Cross-Coupling and Cycloaddition Reactions
Complexes derived from this compound and its analogs have shown promise in various catalytic reactions, most notably in cross-coupling and cycloaddition reactions. These reactions are fundamental transformations in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions:
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for the synthesis of biaryls and other conjugated systems. vulcanchem.com The choice of ligand is critical for the efficiency of these reactions. Pyrazole-based ligands have been successfully employed in this context. For instance, palladium complexes of ligands derived from this compound can effectively catalyze the Suzuki-Miyaura coupling of aryl bromides. mdpi.com The steric and electronic properties of the pyrazole ligand influence the stability and reactivity of the palladium catalyst, thereby affecting the reaction yield and turnover number. The presence of the butyl group can enhance the solubility of the catalyst in organic solvents and influence the steric environment around the palladium center.
Cycloaddition Reactions:
[3+2] cycloaddition reactions are a valuable method for the synthesis of five-membered heterocyclic rings, including pyrazoles themselves. organic-chemistry.orgbeilstein-journals.org While this compound is a product of such reactions, its derivatives can be used as ligands in metal-catalyzed cycloadditions. For example, copper-catalyzed sydnone-alkyne cycloaddition provides a route to 1,4-disubstituted pyrazoles. organic-chemistry.org The nature of the ligand on the copper catalyst can influence the regioselectivity and efficiency of the reaction.
Furthermore, rhodium complexes bearing chiral pyrazole-containing ligands have been utilized as catalysts in asymmetric [2+2] photocycloaddition reactions. uni-marburg.de The design of these catalysts allows for the enantioselective synthesis of cyclobutane (B1203170) derivatives, which are important building blocks in organic chemistry. The modular nature of the catalyst synthesis enables the screening of different pyrazole ligands to optimize the enantiomeric excess of the product. uni-marburg.de
The table below summarizes some examples of catalytic applications of pyrazole derivatives in these reactions.
| Reaction Type | Catalyst/Ligand System | Substrates | Product | Reference |
| Suzuki-Miyaura Coupling | Pd complex with 1,1'-(2,7-di-tert-butyl-9,9-dimethyl-9H-xanthene-4,5-diyl)bis(1H-pyrazole) | Aryl bromides, Phenylboronic acid | Biaryls | mdpi.com |
| [3+2] Cycloaddition | Copper-catalyzed sydnone-alkyne cycloaddition | Sydnones, Alkynes | 1,4-Disubstituted pyrazoles | organic-chemistry.org |
| Asymmetric [2+2] Photocycloaddition | Chiral-at-rhodium(III) complex with pyrazole-containing ligands | Alkenes | Enantioenriched cyclobutanes | uni-marburg.de |
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating this compound Units
The ability of this compound and its derivatives to act as ligands extends to the construction of supramolecular assemblies and metal-organic frameworks (MOFs). The specific steric and electronic properties imparted by the butyl group, combined with the coordinating ability of the pyrazole ring, make it a useful building block in crystal engineering.
The substitution pattern on the pyrazole ring is known to direct the formation of different supramolecular structures through hydrogen bonding. rsc.org For example, while parent pyrazole forms linear chains, substituted pyrazoles can form cyclic dimers, trimers, or tetramers. rsc.org The introduction of a butyl group at the N1 position prevents the formation of N-H···N hydrogen bonds, thus directing the assembly through other interactions such as C-H···π or van der Waals forces, and coordinating to metal centers.
A study on 5-aryl-1-(1,1-dimethylethyl)-1H-pyrazoles demonstrated how different substituents influence the supramolecular arrangement and crystallization mechanism. researchgate.net These molecules were found to form either 1-D or 2-D blocks that subsequently assemble into a 3-D structure. researchgate.net Although this study used a tert-butyl group, similar principles of supramolecular assembly would apply to this compound derivatives.
MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. acs.org The tunability of both the metal and the organic linker allows for the design of MOFs with specific properties for applications in gas storage, separation, and catalysis. acs.org Pyrazole-based ligands are attractive for MOF synthesis due to their strong coordination to metal centers.
While specific examples of MOFs incorporating the simple this compound are not extensively documented in the provided search results, the principles of MOF design using functionalized pyrazoles are well-established. For instance, Hofmann-based MOFs have been synthesized using the angular bis-pyrazole ligand 4,4'-methylene-bis(3,5-dimethylpyrazole). rsc.org These frameworks exhibit one-dimensional channels and have been investigated for gas separation applications. rsc.org The incorporation of a butyl group on the pyrazole linker would be expected to modify the pore size and the hydrophobicity of the framework, thus influencing its adsorption properties.
Furthermore, the incorporation of ionic liquids, such as those derived from 1-butylimidazolium, into MOFs is a strategy to create solid-state electrolytes. mdpi.com A similar concept could be applied by designing pyrazolium-based ionic liquids with a butyl substituent for incorporation into MOF structures.
The table below highlights the types of supramolecular structures and potential MOFs involving pyrazole derivatives.
| System | Building Blocks | Key Interactions / Features | Potential Application | Reference |
| Supramolecular Assembly | 5-aryl-1-(1,1-dimethylethyl)-1H-pyrazoles | C-H···π, van der Waals | Crystal engineering | researchgate.net |
| Hofmann-based MOF | Co(II) or Fe(II), Ni(CN)4, 4,4'-methylene-bis(3,5-dimethylpyrazole) | 1-D channels, unsaturated metal sites | Gas separation | rsc.org |
| Ionic Liquid-MOF Composite | Magnetite nanoparticles, 1-butyl-3-(3-trimethoxysilylpropyl)-1H-imidazol-3-ium chloride | Magnetic separability | Heterogeneous catalysis | mdpi.com |
Biological and Pharmacological Research of 1 Butyl 1h Pyrazole Derivatives
Antimicrobial Activity Investigations
The emergence of multidrug-resistant pathogens presents a significant global health challenge, necessitating the development of novel antimicrobial agents. nih.gov Pyrazole (B372694) derivatives have shown promise in this area, with numerous studies investigating their activity against a variety of microbial strains. mdpi.comnih.govnih.govnih.gov
Research has demonstrated that certain pyrazole derivatives exhibit considerable antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comnih.gov For instance, a series of newly synthesized pyrazole derivatives showed notable activity against Escherichia coli and Streptococcus epidermidis. nih.gov Specifically, compound 3 in the study was highly active against E. coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was effective against S. epidermidis with the same MIC. nih.gov
Another study reported on a series of 1H-pyrazole-3-carboxylic acid derivatives that were effective against Bacillus cereus, Staphylococcus aureus, Escherichia coli, and Pseudomonas putida. mdpi.com Furthermore, some pyrazole derivatives have been found to be potent against Pseudomonas aeruginosa, a notoriously difficult-to-treat pathogen. mdpi.comresearchgate.net
Interactive Table: Antibacterial Activity of Selected Pyrazole Derivatives
| Compound | Bacterial Strain | MIC (μg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | nih.gov |
| Compound 4 | Streptococcus epidermidis | 0.25 | nih.gov |
| Compound 23 | Pseudomonas aeruginosa | 0.022 (μM) | researchgate.net |
This table is for illustrative purposes and includes data from various pyrazole derivatives to highlight the potential of the chemical class.
In addition to their antibacterial properties, pyrazole derivatives have also been investigated for their antifungal activity. mdpi.comnih.govbas.bg Studies have shown that certain derivatives are effective against various fungal pathogens, including Aspergillus niger, Candida albicans, and Aspergillus flavus. nih.govnih.gov
For example, one study found that a synthesized pyrazole derivative, compound 2 , was highly active against Aspergillus niger with an MIC of 1 μg/mL. nih.gov Another pyrazole derivative, compound 7b , demonstrated excellent antifungal activity against Aspergillus niger and Candida albicans with an MIC of 6 μg·mL−1. nih.gov The mechanism of action for the antifungal properties of these derivatives is an area of ongoing research, though it is suggested that they may inhibit essential fungal enzymes or disrupt cell membrane integrity.
The promising in vitro results of many pyrazole derivatives suggest their potential for further development as novel antimicrobial drugs. mdpi.comnih.gov The ability to synthesize a wide variety of derivatives allows for the optimization of their antimicrobial activity and pharmacokinetic properties. mdpi.com Continued research in this area is crucial to address the growing threat of antimicrobial resistance.
Antifungal Properties and Mechanisms of Action
Anticancer Potential and Antitumor Activity
The search for new and effective anticancer agents is a cornerstone of modern medicinal research. Pyrazole derivatives have emerged as a promising class of compounds with significant antitumor activity. mdpi.comontosight.ainih.govacs.orgontosight.ai
Numerous studies have demonstrated the ability of pyrazole derivatives to inhibit the growth of various cancer cell lines. mdpi.comacs.orgnih.gov For example, derivatives have shown antiproliferative activity against breast cancer cell lines such as MDA-MB-231 and MCF-7, as well as pancreatic and cervical cancer cell lines. acs.orgresearchgate.net
In one study, a series of pyrazole-based compounds were evaluated for their cytotoxicity against several cancer cell lines. acs.org Compounds L2 (3,5-diphenyl-1H-pyrazole) and L3 (3-(trifluoromethyl)-5-phenyl-1H-pyrazole) showed moderate cytotoxicity against CFPAC-1 (pancreatic) and MCF-7 (breast) cancer cells, respectively. acs.orgresearchgate.net Another study highlighted a pyrazole derivative, compound 3f , which exhibited potent activity against the triple-negative breast cancer cell line MDA-MB-468, with IC50 values of 14.97 μM and 6.45 μM after 24 and 48 hours, respectively. nih.govnih.gov
Interactive Table: Anticancer Activity of Selected Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (μM) | Reference |
| L2 | CFPAC-1 (Pancreatic) | 61.7 ± 4.9 | acs.orgresearchgate.net |
| L3 | MCF-7 (Breast) | 81.48 ± 0.89 | acs.orgresearchgate.net |
| 3f | MDA-MB-468 (Breast) | 14.97 (24h) | nih.govnih.gov |
This table is for illustrative purposes and includes data from various pyrazole derivatives to showcase the anticancer potential of this class of compounds.
A key mechanism by which many anticancer drugs exert their effect is through the induction of apoptosis, or programmed cell death. nih.govnih.gov Research has indicated that certain pyrazole derivatives can trigger apoptosis in cancer cells. nih.govjpp.krakow.placs.org
For instance, studies on the pyrazole derivative 3f in MDA-MB-468 breast cancer cells revealed that it induced apoptosis, which was associated with an increase in reactive oxygen species (ROS) levels and caspase 3 activity. nih.gov Another investigation showed that the pyrazole derivatives tospyrquin and tosind induced apoptosis in HT29 colon cancer cells, evidenced by the cleavage of procaspase-8, procaspase-9, and PARP-1. jpp.krakow.pl This suggests that these compounds can activate both the extrinsic and intrinsic apoptotic pathways.
Modulation of Kinase Enzymes (e.g., Cyclin-Dependent Kinases)
Derivatives of the pyrazole scaffold have demonstrated the ability to modulate the activity of various kinase enzymes, which are critical regulators of cell signaling pathways. hilarispublisher.com Notably, certain pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), a family of serine/threonine protein kinases that play a central role in controlling the cell cycle. hilarispublisher.com The inhibition of these enzymes by pyrazole analogues can block aberrant cell proliferation, a hallmark of cancer. hilarispublisher.com
For instance, the methyl group attached to the pyrazole ring in some derivatives is crucial for achieving selectivity towards CDK2 by creating steric hindrance that affects binding interactions. nih.gov The development of pyrazole-containing compounds like Ravoxertinib, a potent and selective inhibitor of ERK1 and ERK2, highlights the therapeutic potential of targeting kinase pathways. nih.gov The pyrazole fragment in such molecules is often favored during drug development as it can lead to potent inhibitors with improved drug-like properties, such as reduced lipophilicity. nih.gov
The versatility of the pyrazole core allows for substitutions that can fine-tune the inhibitory activity and selectivity for specific kinases. For example, an ortho substitution on the pyrazole ring has been shown to be important for selectivity over JAK2 in the development of JAK1 inhibitors. nih.gov This adaptability makes pyrazole derivatives a promising class of compounds for the development of targeted therapies against diseases driven by dysregulated kinase activity. hilarispublisher.comresearchgate.net
Interactive Data Table: Pyrazole Derivatives as Kinase Inhibitors
| Compound/Derivative Class | Target Kinase(s) | Key Findings |
| Pyrazole Derivatives | Cyclin-Dependent Kinases (CDKs) | Inhibit cell cycle progression. hilarispublisher.com |
| Ravoxertinib (GDC-0994) | ERK1, ERK2 | Potent, reversible, and highly selective inhibitor. nih.gov |
| N-methyl-5-aminopyrazole derivative | ERK2, CDK2 | Methyl group is essential for CDK2 selectivity. nih.gov |
| Pyrazolyl-aminoquinazoline derivative (Barasertib) | Aurora A, Aurora B | Pyrazole fragment provides potent inhibition and good drug-like properties. nih.gov |
| 2-amino-pyrimidine derivative with pyrazole | JAK1 | Ortho substitution on the pyrazole ring is key for JAK2 selectivity. nih.gov |
Anti-inflammatory and Analgesic Effects
The pyrazole nucleus is a well-established pharmacophore in the design of anti-inflammatory and analgesic agents. scirp.org Numerous derivatives of 1-butyl-1H-pyrazole have been synthesized and evaluated for their ability to mitigate inflammation and pain, with some compounds showing significant activity in preclinical studies. scirp.orgscirp.org
Inhibition of Inflammatory Markers and Pathways (e.g., Cyclooxygenase Enzymes)
A primary mechanism by which many pyrazole derivatives exert their anti-inflammatory effects is through the inhibition of cyclooxygenase (COX) enzymes. mdpi.comnih.gov COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. nih.gov Many pyrazole-based compounds have been developed as selective inhibitors of COX-2, the inducible isoform of the enzyme that is upregulated at sites of inflammation. mdpi.comnih.gov This selectivity is a desirable characteristic, as inhibition of the constitutive COX-1 isoform is associated with gastrointestinal side effects. nih.gov
For example, the pyrazole derivative Celecoxib (B62257) is a well-known selective COX-2 inhibitor widely used as an anti-inflammatory drug. scirp.org Research has shown that novel pyrazole derivatives can exhibit potent COX-2 inhibitory activity, with some compounds demonstrating higher selectivity than Celecoxib. mdpi.com The sulfonyl or sulfonamide moiety present in many of these derivatives is a key structural feature for potent and selective COX-2 inhibition. frontiersin.org
The anti-inflammatory activity of these compounds is not limited to COX inhibition. Some pyrazole derivatives have also been found to inhibit other inflammatory pathways, such as the 5-lipoxygenase (5-LOX) pathway, leading to dual COX/LOX inhibitors with a broader anti-inflammatory profile. frontiersin.org
Interactive Data Table: COX Inhibition by Pyrazole Derivatives
| Compound/Derivative Class | Target Enzyme(s) | IC50 Values/Selectivity Index (SI) | Reference |
| Thiophene–pyrazole hybrids | COX-1/COX-2 | Moderate selective COX-2 inhibition. | tandfonline.com |
| Pyrazole sulphonamide derivatives | COX-1, COX-2, 5-LOX | Potent analgesic and anti-inflammatory activities. | tandfonline.com |
| Pyrazole derivatives (13a-d) | COX-2 | IC50: 38.73-61.24 nM; SI: 13.10-22.21 | tandfonline.com |
| Benzothiophen-2-yl pyrazole carboxylic acid derivative (149) | COX-1, COX-2, 5-LOX | COX-2 IC50: 0.01 µM; SI: 344.56 | mdpi.com |
| Pyrazole derivative (FR140423) | COX-2 | 150 times more selective for COX-2 than COX-1. | nih.gov |
Evaluation in Experimental Inflammation Models
The anti-inflammatory and analgesic potential of this compound derivatives has been substantiated in various in vivo experimental models. mdpi.com A commonly used model is the carrageenan-induced paw edema model in rats, which assesses the ability of a compound to reduce acute inflammation. mdpi.comnih.gov Several pyrazole derivatives have demonstrated a dose-dependent reduction in paw edema in this model, with some showing potency comparable or superior to standard non-steroidal anti-inflammatory drugs (NSAIDs) like indomethacin (B1671933) and celecoxib. mdpi.comnih.gov
In addition to acute inflammation models, pyrazole derivatives have also been evaluated in chronic inflammation models, such as the adjuvant-induced arthritis model in rats. nih.gov In these models, compounds have shown the ability to reduce joint swelling and other arthritic symptoms. nih.gov
The analgesic effects of these derivatives are often evaluated using models such as the acetic acid-induced writhing test and the yeast-induced hyperalgesia model. scirp.orgnih.gov For instance, the pyrazole derivative FR140423 exhibited potent anti-hyperalgesic effects in the yeast-induced model, being five-fold more potent than indomethacin. nih.gov Interestingly, some pyrazole derivatives have also shown analgesic effects in models of nociceptive pain, such as the tail-flick test, an effect that can be blocked by opioid antagonists, suggesting a complex mechanism of action that may involve the opioid system. nih.gov
Interactive Data Table: In Vivo Anti-inflammatory and Analgesic Activity
| Compound/Derivative | Experimental Model | Key Findings | Reference |
| Bis(heterocycle)s (4d, 4g) | Carrageenan-induced paw edema | Over 60% inhibition of inflammation. | scirp.org |
| Compound 4d | Acetic-acid induced writhing | Highest analgesic activity in the series. | scirp.org |
| FR140423 | Carrageenan-induced paw edema | Two- to three-fold more potent than indomethacin. | nih.gov |
| FR140423 | Adjuvant arthritis | Dose-dependently reduced arthritis symptoms. | nih.gov |
| FR140423 | Yeast-induced hyperalgesia | Five-fold more potent than indomethacin. | nih.gov |
| Thiohydantoin derivatives (36-39) | Carrageenan-induced paw edema | ED50 = 55–62 μmol/kg, comparable to celecoxib (ED50 = 78 μmol/kg). | frontiersin.org |
Enzyme Inhibition Studies (Beyond Kinases)
The biological activities of this compound derivatives extend beyond kinase and COX inhibition to a range of other enzymes. These compounds have been investigated as inhibitors of enzymes such as carbonic anhydrases, acetylcholinesterase, and alkaline phosphatases, highlighting the broad therapeutic potential of the pyrazole scaffold. researchgate.netconicet.gov.ar
Identification of Molecular Targets and Pathways
Research has identified several non-kinase enzyme targets for pyrazole derivatives. For example, certain novel pyrazole derivatives have emerged as effective inhibitors of cytosolic carbonic anhydrase I and II isoforms (hCA I and II) and acetylcholinesterase (AChE). researchgate.net Inhibition of these enzymes is relevant to conditions such as glaucoma and Alzheimer's disease, respectively.
Furthermore, pyrazole derivatives have been shown to inhibit various isoforms of alkaline phosphatase (AP), including human tissue-nonspecific AP (h-TNAP) and human intestinal AP (h-IAP), as well as nucleotide pyrophosphatase/phosphodiesterase (NPP) enzymes. conicet.gov.ar The butyl group on the 1H-pyrazole ring can influence the lipophilicity and solubility of the compounds, which in turn affects their interaction with these molecular targets.
Structure-Activity Relationship (SAR) Studies for Biological Potency
Structure-activity relationship (SAR) studies are crucial for optimizing the biological potency and selectivity of this compound derivatives. frontiersin.org These studies have revealed that the nature and position of substituents on the pyrazole ring play a significant role in determining the inhibitory activity against specific enzymes. conicet.gov.artandfonline.com
For instance, in the case of alkaline phosphatase inhibition, the substitution at the R2 position of the pyrazole ring was found to be a key determinant of the inhibitory effects on different isozymes. conicet.gov.ar The presence of a more nucleophilic substitution at the R2 position was associated with potent activity against h-TNAP and h-NPP3. conicet.gov.ar
Similarly, for COX-2 inhibition, the substitution at the N1 position of the pyrazole ring affects the activity. tandfonline.com Substitution with a sulfonamide group or a chloro group at the para position of an N1-phenyl moiety has been shown to enhance both in vitro COX-2 inhibitory activity and in vivo anti-inflammatory effects. tandfonline.com The aminosulfonyl moiety is a key feature for robust interaction with the active site of COX-2. frontiersin.org These SAR insights are invaluable for the rational design of new and more potent enzyme inhibitors based on the this compound scaffold. frontiersin.org
Antiviral and Antitubercular Activity Assessment
The emergence of drug-resistant viral and bacterial strains necessitates the continuous development of novel antimicrobial agents. Pyrazole derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antiviral and antitubercular properties. nih.govglobalresearchonline.net The this compound scaffold, in particular, has been incorporated into various molecular frameworks to explore and enhance these therapeutic potentials.
Antiviral Activity:
Research into the antiviral properties of pyrazole derivatives has shown promising results against a range of viruses. researchgate.net While specific studies focusing exclusively on this compound are limited in the provided context, the broader class of pyrazole-containing compounds has demonstrated significant antiviral efficacy. For instance, newly synthesized pyrazole derivatives have been evaluated for their activity against Newcastle disease virus (NDV), a significant pathogen in the poultry industry. nih.gov In one study, a hydrazone derivative (compound 6) and a thiazolidinedione derivative (compound 9) of a pyrazole scaffold achieved 100% protection against NDV with no mortality. nih.gov Another derivative, a pyrazolopyrimidine (compound 7), offered 95% protection. nih.gov
Furthermore, the global threat of coronaviruses has spurred investigations into pyrazole derivatives as potential antiviral agents. rsc.orgrsc.org Studies on hydroxyquinoline-pyrazole candidates have demonstrated their potential against coronaviruses such as SARS-CoV-2, MERS-CoV, and HCoV-229E. rsc.orgrsc.org These compounds exhibited potent inhibition of SARS-CoV-2 at low concentrations, indicating their promise as therapeutic candidates. rsc.orgrsc.org The antiviral activity of these compounds was evaluated using plaque reduction assays and viral inhibition assays, with some derivatives showing high selectivity indices. rsc.org
The structural versatility of the pyrazole nucleus allows for the synthesis of diverse derivatives with potential antiviral applications. researchgate.net The incorporation of different functional groups onto the pyrazole ring can significantly influence their biological activity.
Antitubercular Activity:
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health issue, exacerbated by the rise of multidrug-resistant strains. nih.govchemmethod.com Pyrazole derivatives have emerged as a promising class of compounds in the search for new anti-TB drugs. nih.govresearchgate.net
Several studies have highlighted the potent antitubercular activity of various pyrazole derivatives. For example, a series of isonicotinohydrazide-based pyrazole derivatives were synthesized and screened for their in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov Four compounds from this series emerged as promising antitubercular agents with a minimum inhibitory concentration (MIC) of ≤4.9 μM, which is significantly lower than that of the first-line anti-TB drug, ethambutol. nih.gov Notably, the presence of a 3-chlorophenyl substituent on the pyrazole ring was found to enhance the anti-TB activity. nih.gov
In another study, novel pyrazole derivatives were designed and evaluated for their inhibitory activity against Mycobacterium smegmatis mc² 155 and Mycobacterium tuberculosis H37Rv. researchgate.net Three derivatives showed superior inhibition compared to the standard drug, rifampicin, against M. smegmatis. researchgate.net One of these compounds also demonstrated significant inhibition of M. tuberculosis H37Rv and showed synergistic effects with first- and second-line antibiotics, identifying it as a lead and safe antitubercular agent. researchgate.net
Furthermore, a series of (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamine derivatives were synthesized and showed excellent activity against M. tuberculosis H37Rv strains. chemmethod.com Molecular docking studies have also been employed to understand the structure-activity relationship and to identify potential molecular targets, such as the enoyl acyl carrier protein reductase (InhA) enzyme of M. tuberculosis. nih.gov
The following table summarizes the antitubercular activity of selected pyrazole derivatives:
| Compound Series | Target Organism | Key Findings | Reference |
| Isonicotinohydrazide-based pyrazoles | Mycobacterium tuberculosis H37Rv | Four compounds with MIC ≤4.9 μM; 3-chlorophenyl group enhanced activity. | nih.gov |
| Novel pyrazole derivatives | M. smegmatis mc² 155, M. tuberculosis H37Rv | One compound identified as a lead agent with strong inhibition and synergy with other antibiotics. | researchgate.net |
| (E)-4-((4-substitutedphenyl)diazenyl)-1H-pyrazole-3,5-diamines | Mycobacterium tuberculosis H37Rv | Several compounds exhibited excellent activity against H37Rv strains. | chemmethod.com |
Toxicological Profiles and Safety Considerations in Medicinal Contexts
The evaluation of toxicological profiles and safety is a critical aspect of drug discovery and development. For pyrazole derivatives, including those based on the this compound scaffold, understanding their potential for adverse effects is essential for their progression as therapeutic agents.
General safety data for the parent compound, 1H-pyrazole, indicates that it is considered hazardous. fishersci.com It can cause skin and serious eye irritation, and may cause respiratory irritation. thermofisher.com Standard handling precautions include wearing protective gloves, clothing, and eye protection, and ensuring adequate ventilation. fishersci.comthermofisher.com In case of exposure, immediate rinsing of the affected area is recommended. fishersci.comthermofisher.com
In the context of medicinal chemistry, the toxicity of pyrazole derivatives is evaluated against various cell lines to determine their selectivity towards pathogenic targets over host cells. For instance, the active antitubercular isonicotinohydrazide-based pyrazole derivatives were found to be nontoxic to normal Vero cells, showing a high selectivity index (>160). nih.gov This indicates a favorable safety profile at concentrations effective against M. tuberculosis.
Similarly, the cytotoxicity of antiviral hydroxyquinoline-pyrazole derivatives was evaluated using Vero E6 cells to determine their selectivity indices. rsc.org A high selectivity index suggests that the compound is more toxic to the virus than to the host cells, a desirable characteristic for an antiviral drug.
Pharmacokinetic properties, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are also crucial for safety and efficacy. Computational methods, such as the BOILED-Egg model, are used to predict these properties. nih.gov Such models can indicate whether a compound is likely to cross the blood-brain barrier, which can be a desirable or undesirable trait depending on the therapeutic target. nih.gov In silico ADMET profiles of potent anticancer pyrazole-fused curcumin (B1669340) analogues have also been studied to predict their potential advantages and disadvantages.
While the provided information offers a general overview of the safety considerations for pyrazole derivatives, specific toxicological data for this compound and its derivatives would require more targeted studies. The focus of current research is often on maximizing therapeutic activity while minimizing off-target effects and toxicity. The rational design of new pyrazole analogs often involves modifying functional groups to enhance biological activity and improve the safety profile.
Applications in Advanced Materials Science and Agrochemicals
Integration of 1-butyl-1H-pyrazole into Polymer and Coating Systems
The pyrazole (B372694) moiety is a valuable component in polymer science, where its incorporation into macromolecular chains can lead to materials with enhanced characteristics. mdpi.com Pyrazole derivatives are used in the synthesis of specialized polymers and dyes. globalresearchonline.netroyal-chem.com While research often focuses on the broader class of pyrazole derivatives, the principles underlying their utility are applicable to structures like this compound. The introduction of such heterocyclic units can significantly alter the physical and chemical properties of the resulting polymers and coatings. ias.ac.in
The integration of pyrazole rings into polymer backbones is a strategy for developing materials with high durability. For instance, heterocyclic polyamides containing pyrazole have been shown to exhibit high thermal stability and mechanical strength. ias.ac.in The rigid, aromatic nature of the pyrazole ring contributes to the robustness of the polymer chain. The butyl group, as seen in this compound, can further influence properties such as solubility and processability. In the context of coatings, derivatives like methyl 1-sec-butyl-4-chloro-1H-pyrazole-5-carboxylate are noted for the potential of the sec-butyl group to improve adhesion to surfaces, a critical factor for durability and resistance to environmental degradation. vulcanchem.com The thermal behavior of pyrazole derivatives, with decomposition often occurring at temperatures above 200°C, underscores their potential for creating thermally stable materials. vulcanchem.com
The electronic structure of the pyrazole ring makes it a compelling component for materials with specific electronic and optical functions. researchgate.net Pyrazole derivatives are employed in the development of conductive polymers and photovoltaic materials for solar energy applications. royal-chem.com Their inherent fluorescence and dyeing capabilities are also well-documented. nih.gov The properties of these materials can be finely tuned through chemical modifications of the pyrazole skeleton. researchgate.net The optical activities of pyrazole-containing compounds have led to their use in applications such as sensors and electrophotography. ias.ac.in The introduction of substituents allows for the modulation of the electronic energy levels, which in turn affects the light-absorbing and emitting properties of the material. researchgate.net
Modification of Material Durability and Chemical Resistance
Role in Agrochemical Development
The pyrazole ring is a prominent scaffold in the agrochemical industry, present in a multitude of commercial herbicides, insecticides, and fungicides. nih.govnih.govkubikat.org The structural versatility of pyrazole allows for the creation of derivatives that target a wide range of pests and diseases affecting crops. nih.govresearchgate.net The butyl substituent in this compound and its derivatives can play a crucial role in the efficacy of these agrochemicals. For example, the alkyl chain can enhance lipophilicity, which may improve membrane permeability in target organisms and persistence in the environment. vulcanchem.com In some derivatives, a butyl group has been suggested to improve leaf adhesion and resistance to being washed off by rain, which is vital for the field efficacy of a pesticide. vulcanchem.com
Derivatives of pyrazole are well-established as potent insecticides. nih.govresearchgate.net Research has shown that N-tert-butyl-1H-pyrazole-5-carboxamide derivatives can function as modulators of ecdysone (B1671078) receptors in insects, disrupting the hormonal regulation of their molting process and leading to novel insecticidal action. smolecule.com Another class of compounds, diacylhydrazine derivatives featuring a 3-bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole scaffold, has demonstrated significant insecticidal activity against pests like Helicoverpa armigera and Plutella xylostella. nih.gov Bioassay results for some of these compounds have shown larvicidal efficacy comparable to or even exceeding that of the commercial insecticide tebufenozide. nih.gov
Table 1: Insecticidal Activity of Selected Pyrazole Derivatives Against Plutella xylostella
| Compound ID | LC₅₀ (mg L⁻¹) |
|---|---|
| 10g | 27.49 |
| 10h | 23.67 |
| 10w | 28.90 |
| Tebufenozide (Reference) | 37.77 |
Data sourced from bioassays on diacylhydrazine derivatives containing a pyrazole scaffold. nih.gov
The pyrazole framework is integral to many commercial herbicides and fungicides. nih.govnih.govresearchgate.net For example, pyrazole derivatives are used as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors, a key target for modern herbicides. acs.org A series of novel substituted pyrazole isothiocyanates demonstrated significant herbicidal properties against several common weeds. nih.gov
Table 2: Herbicidal Activity of Pyrazole Isothiocyanate Derivatives (100 mg/kg)
| Compound ID | Weed Species | Inhibition (%) |
|---|---|---|
| 3-1 | Echinochloa crusgalli L. | 85.3 |
| 3-1 | Dactylis glomerata L. | 89.2 |
| 3-7 | Echinochloa crusgalli L. | 83.4 |
| 3-7 | Dactylis glomerata L. | 87.5 |
Data reflects the inhibitory activity against weed growth. nih.gov
In the realm of fungicides, pyrazole-carboxamide derivatives have been synthesized and shown to be effective against fungal strains like Colletotrichum gloeosporioides, a pathogen that causes significant agricultural losses. scielo.br Commercial fungicides such as Pyrazole 45WP, a formulation containing Tebuconazole and Pyraclostrobin, leverage the pyrazole structure to disrupt fungal cell membrane biosynthesis and mitochondrial respiration, providing both curative and protective action against a broad spectrum of fungal diseases. irfarm.com
Pesticidal Properties
Supramolecular Chemistry Applications (Beyond Metal Complexes)
Beyond its use as a building block for covalent polymers or as a standalone bioactive molecule, the this compound structure is relevant in the field of supramolecular chemistry. mdpi.com Pyrazoles can participate in non-covalent interactions, such as hydrogen bonding and π–π stacking, to form well-ordered, self-assembled structures. mdpi.comnih.gov These interactions are fundamental to crystal engineering, where the goal is to design molecules that arrange themselves into predictable and functional solid-state architectures. nih.gov
The tautomeric nature of the pyrazole ring, involving the migration of a proton between the two nitrogen atoms, can influence its reactivity and role in forming these supramolecular assemblies. mdpi.com The presence of substituents, like the butyl group, can sterically guide the aggregation of molecules. For instance, studies on a 3-tert-butyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine derivative show how the bulky alkyl group directs the formation of specific supramolecular structures through a combination of hydrogen bonds and π-stacking. iucr.org Understanding how such substitutions affect the self-assembly process is crucial for designing new materials with desired properties, such as enhanced luminescence, which can arise from specific columnar stacking arrangements of pyrazole units. nih.gov
Self-Assembly and Non-Covalent Interactions
The utility of this compound in materials science is deeply rooted in its capacity for self-assembly, a process governed by a variety of non-covalent interactions. nih.gov The molecular structure of this compound, featuring a planar aromatic pyrazole ring and a flexible butyl chain, allows it to participate in a sophisticated interplay of weak intermolecular forces that direct the formation of ordered supramolecular structures. researchgate.netrsc.org
The pyrazole ring itself is a versatile component for establishing predictable intermolecular connections. The two adjacent nitrogen atoms in the five-membered ring are key participants in hydrogen bonding. rsc.org The sp2-hybridized nitrogen atom acts as a hydrogen bond acceptor, while the N-H proton in the parent 1H-pyrazole (before substitution) is a hydrogen bond donor. In this compound, the N1 position is occupied by the butyl group, removing the N-H donor capability at that site but the lone pair on the N2 nitrogen remains a potent hydrogen bond acceptor site. mdpi.com Furthermore, the aromatic nature of the pyrazole ring facilitates π-π stacking interactions, which are critical in stabilizing layered assemblies. researchgate.netvulcanchem.com
| Interaction Type | Participating Moiety | Description | Significance in Self-Assembly |
|---|---|---|---|
| Hydrogen Bonding | N2 atom of Pyrazole Ring | The lone pair on the sp2 nitrogen atom acts as a hydrogen bond acceptor, interacting with donor groups from adjacent molecules (e.g., solvent, co-formers). researchgate.netacs.org | Directs molecular orientation and forms robust, directional linkages, often leading to chains or sheets. rsc.org |
| π-π Stacking | Pyrazole Ring | Face-to-face or offset stacking of the aromatic pyrazole rings, driven by electrostatic and dispersion forces. researchgate.netvulcanchem.com | Stabilizes layered structures and contributes to the formation of columnar or lamellar phases. rsc.org |
| Van der Waals Forces | Butyl Chain | Weak, non-directional forces arising from temporary fluctuations in electron density along the alkyl chain. nih.gov | Contributes to overall crystal packing efficiency and lattice energy. Important for interactions between non-polar butyl groups. |
| Hydrophobic Interactions | Butyl Chain | The tendency of the non-polar butyl groups to aggregate in aqueous or polar environments to minimize contact with polar molecules. | Influences solubility and can drive aggregation in specific solvent systems, impacting crystal growth and morphology. rsc.org |
| C-H···π Interactions | Butyl C-H bonds and Pyrazole Ring | A weak form of hydrogen bonding where a C-H bond from a butyl group interacts with the π-electron cloud of a pyrazole ring. researchgate.net | Provides additional stabilization to the supramolecular architecture, helping to lock in specific three-dimensional conformations. |
Design of Functional Supramolecular Architectures
The predictable non-covalent interactions of this compound make it an excellent building block, or "tecton," for the rational design of complex and functional supramolecular architectures. nih.gov By acting as a ligand, its pyrazole nitrogen atoms serve as effective donor sites for coordinating with metal ions, leading to the formation of coordination polymers and metal-organic frameworks (MOFs). researchgate.netrsc.org In these structures, the pyrazole moiety typically acts as a linker that connects metal centers, while the butyl group can be used to tune the framework's properties, such as porosity, solubility, and interlayer spacing.
Research utilizing the isomeric 4-butyl-1H-pyrazole (Hbpz) ligand provides significant insight into the design principles applicable to this compound. rsc.org The successive nitrogen donors of the pyrazole ring are essential for the construction of multi-nuclear metal clusters, while the pendant butyl group influences the packing of these clusters into higher-order structures. rsc.org By carefully selecting the metal ion and reaction conditions, a variety of architectures with different dimensionalities can be achieved. For example, hydrothermal synthesis using Hbpz and different metal salts has yielded discrete multi-nuclear clusters, one-dimensional (1D) infinite chains, two-dimensional (2D) layers, and three-dimensional (3D) frameworks. rsc.org
These designed materials often exhibit functional properties. The incorporation of metal ions introduces the potential for catalytic, magnetic, or photoluminescent behavior. mdpi.comrsc.org The structure of the organic ligand is critical; the rigidity and denticity of the pyrazole unit combined with the modulatory effect of the butyl substituent can result in materials with interesting properties, such as chemical sensing. mdpi.com The self-assembly process allows for the creation of intricate structures that would be difficult to synthesize through traditional covalent chemistry, opening pathways to novel materials with tailored functions. nih.gov
| Architecture Type | Metal Ion Example | Role of Alkyl-Pyrazole Ligand | Resulting Structure Example | Dimensionality |
|---|---|---|---|---|
| Multi-nuclear Cluster | Cu(I) | Acts as a bridging ligand to fix multiple metal ions into a discrete cluster. rsc.org | A tetra-nuclear cluster [CuI4(bpz)4(pz)2]2− where four Cu(I) ions are held by four 4-butyl-1H-pyrazole and two pyrazole ligands. rsc.org | 0D (cluster), assembling into 2D layers. rsc.org |
| Coordination Polymer Chain | Cu(II) | Ligands fuse metal ions to construct an infinite 1D chain. rsc.org | An infinite chain where Cu(II) ions are linked by 4-butyl-1H-pyrazole ligands. rsc.org | 1D |
| 3D Framework | Ag(I) | Forms cyclic metal-ligand units that are further linked into a three-dimensional network. rsc.org | A planar tri-nuclear cycle [Ag3(bpz)2(pz)] builds a 3D framework through further linkages. rsc.org | 3D |
| Layered Assembly | Ag(I) | Forms discrete clusters which are then linked by other components (e.g., anions) into 2D sheets. rsc.org | Discrete [Ag5(bpz)4]+ clusters are linked into a 1D chain, which then forms a 2D layer via Ag-O bonds. rsc.org | 2D |
Emerging Research Directions and Future Perspectives for 1 Butyl 1h Pyrazole
Development of Novel Synthetic Methodologies
The synthesis of pyrazole (B372694) derivatives, including 1-butyl-1H-pyrazole, is undergoing a significant transformation, moving away from traditional methods that often require harsh conditions and hazardous materials. benthamdirect.comeurekaselect.com The focus is now on developing more efficient, environmentally friendly, and versatile synthetic routes.
One promising area is the use of one-pot, multicomponent reactions . These reactions allow for the synthesis of complex molecules in a single step from multiple starting materials, which is both time and resource-efficient. researchgate.netnih.gov For instance, a one-pot synthesis of pyrazoles using heterogeneous nickel-based catalysts has been demonstrated at room temperature, offering a greener alternative to traditional high-temperature methods. researchgate.net Another innovative approach involves the in-situ synthesis of 1,3-diketones from ketones and acid chlorides, which are then immediately converted to pyrazoles by adding hydrazine (B178648). mdpi.comorganic-chemistry.org This method has proven to be fast and highly versatile, enabling the creation of previously inaccessible pyrazole structures. mdpi.comorganic-chemistry.org
Catalysis plays a pivotal role in these modern synthetic strategies. Researchers are exploring a range of catalysts to improve reaction efficiency and selectivity. thieme-connect.com Copper-catalyzed condensation reactions, for example, allow for the synthesis of pyrazoles under acid-free conditions at room temperature. organic-chemistry.org Nano-ZnO catalysts have also been used for the efficient synthesis of 1,3,5-substituted pyrazole derivatives with high yields and short reaction times. researchgate.net
Furthermore, the development of regio-specific synthesis is a key objective. The reaction of hydrazines with 1,3-dicarbonyl compounds can often lead to a mixture of isomers. Recent studies have shown that by carefully selecting reaction conditions and substrates, such as using bulky substituents on the hydrazine, it is possible to control the regioselectivity and obtain a specific isomer. acs.org For example, a regio-specific variant for the synthesis of 1-(tert-butyl)-1H-pyrazole-3-esters has been reported.
Exploration of Undiscovered Biological Activities
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties. tsijournals.comijrpr.comnih.gov The butyl group in this compound can influence its lipophilicity and solubility, potentially enhancing its biological activity compared to other alkyl-substituted pyrazoles.
Future research will likely focus on screening this compound and its derivatives against a broader range of biological targets. The diverse pharmacological potential of pyrazoles suggests that there are likely many undiscovered activities. nih.govresearchgate.net For example, pyrazole derivatives are being investigated as inhibitors of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammation. researchgate.netbiointerfaceresearch.com Some have also shown potential as neuroprotective agents and inhibitors of key enzymes in cancer progression. nih.govrsc.org
The exploration of new biological activities will be driven by high-throughput screening and a deeper understanding of structure-activity relationships (SAR). By systematically modifying the structure of this compound and evaluating the biological effects, researchers can identify new therapeutic leads. researchgate.net
Advanced Computational Modeling for Rational Design
Computational modeling has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of new molecules with desired properties. researchgate.netnih.gov For this compound and its derivatives, computational approaches are being used to predict their physicochemical properties, biological activities, and interactions with molecular targets.
Molecular docking studies, for instance, can predict how a molecule like this compound might bind to the active site of a target protein, providing insights into its potential mechanism of action. nih.govfrontiersin.org This information is crucial for designing more potent and selective inhibitors. For example, molecular docking has been used to identify pyrazole derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro) and Janus kinase 3 (JAK3). nih.govfrontiersin.org
Quantitative Structure-Activity Relationship (QSAR) studies help in understanding the relationship between the chemical structure of a compound and its biological activity. researchgate.net By developing QSAR models, researchers can predict the activity of new, unsynthesized pyrazole derivatives, thereby prioritizing synthetic efforts.
Density Functional Theory (DFT) calculations are employed to predict the electronic properties, such as HOMO-LUMO gaps and dipole moments, and vibrational spectra of pyrazole derivatives. This information helps in understanding their reactivity and potential applications in materials science.
The integration of these computational techniques allows for a more targeted and efficient approach to the design of novel this compound-based compounds for specific applications. nih.gov
Integration into Multifunctional Materials and Devices
The unique chemical and physical properties of pyrazoles make them attractive building blocks for the development of advanced materials. nih.govmyskinrecipes.com this compound, with its potential for modification, can be incorporated into polymers and coatings to enhance their properties, such as durability and chemical resistance. myskinrecipes.com
An emerging area of interest is the use of pyrazole derivatives in fluorescent probes and sensors . nih.gov The pyrazole scaffold can be functionalized with fluorophores to create molecules that can detect specific ions or molecules of biological importance through changes in their fluorescence. nih.gov These probes have applications in bioimaging and diagnostics. nih.gov
Furthermore, pyrazole-based compounds are being explored for their potential in optoelectronic materials . pjoes.com Their electronic properties can be tuned through chemical modification, making them suitable for use in organic light-emitting diodes (OLEDs) and other electronic devices. nih.gov The versatility of the pyrazole ring allows for the design of materials with specific electronic and photophysical properties. pjoes.com
Sustainable and Green Chemical Processes in Pyrazole Research
The principles of green chemistry are increasingly influencing the synthesis and application of chemical compounds, and pyrazole research is no exception. benthamdirect.comeurekaselect.com The goal is to develop processes that are more environmentally benign, reduce waste, and use renewable resources. benthamdirect.com
A key focus is the use of greener solvents , with water being the most desirable. thieme-connect.com Researchers are developing synthetic methods for pyrazoles that can be carried out in aqueous media, often with the aid of catalysts to enhance efficiency. researchgate.netthieme-connect.com Another approach is the use of solvent-free reaction conditions , such as grinding or microwave irradiation. researchgate.netnih.govsciensage.info These techniques can significantly reduce reaction times and energy consumption. nih.govsciensage.info
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-butyl-1H-pyrazole derivatives, and how can reaction conditions be optimized for high yields?
- Cyclocondensation of hydrazines with β-diketones or β-ketoesters is a common method, often performed in ethanol or acetic acid under reflux. Optimization involves adjusting stoichiometric ratios (e.g., 1:1 for hydrazine to diketone), solvent polarity, and temperature (60–100°C). Microwave-assisted synthesis can reduce reaction times and improve yields . Monitoring via TLC or HPLC ensures intermediate stability and purity.
Q. Which spectroscopic and crystallographic techniques are essential for confirming the structure of this compound derivatives?
- IR spectroscopy identifies functional groups (e.g., C=N stretches at ~1600 cm⁻¹). ¹H/¹³C-NMR resolves substituent positions (e.g., pyrazole ring protons at δ 6.5–8.5 ppm). Single-crystal X-ray diffraction provides definitive proof of molecular geometry, including bond angles and torsional conformations . For ambiguous cases, high-resolution mass spectrometry (HRMS) validates molecular formulae.
Q. What safety protocols are critical when handling this compound derivatives in laboratory settings?
- Use PPE (gloves, goggles, lab coats) to prevent dermal/ocular exposure. Work in a fume hood to avoid inhalation of volatile intermediates. Store compounds in airtight containers away from oxidizers. For derivatives with reactive substituents (e.g., bromoethyl groups), ensure inert atmospheres during synthesis .
Advanced Research Questions
Q. How can density functional theory (DFT) calculations be applied to predict the physicochemical properties of this compound derivatives?
- Use the B3LYP hybrid functional with basis sets (e.g., 6-311G(d,p)) to compute electronic properties (HOMO-LUMO gaps, dipole moments) and vibrational spectra. Solvent effects are modeled via the PCM framework. Compare calculated NMR chemical shifts (GIAO method) with experimental data to validate accuracy .
Q. What strategies are effective in resolving contradictions between computational predictions and experimental data for pyrazole-based compounds?
- Re-examine basis set suitability (e.g., switch from 6-31G to 6-311++G(2d,2p) for better electron correlation). Incorporate dispersion corrections (e.g., D3BJ) for non-covalent interactions. Cross-validate with alternative techniques (e.g., X-ray vs. neutron diffraction for hydrogen bonding patterns) .
Q. How can multi-step synthesis pathways for this compound hybrids be optimized to minimize side reactions?
- Employ orthogonal protecting groups (e.g., tert-butyl esters) to avoid unwanted couplings. Use HBTU/DIPEA for amide bond formation in anhydrous CH₂Cl₂ to suppress hydrolysis. Monitor reaction progress via LC-MS to isolate intermediates before degradation .
Q. What methodologies are used to evaluate the pharmacological potential of this compound derivatives in preclinical studies?
- Conduct ADME studies :
- Absorption : Caco-2 cell monolayers predict intestinal permeability.
- Metabolism : Liver microsomes assess cytochrome P450 stability.
- Toxicity : Ames test for mutagenicity; MTT assay for cytotoxicity.
Data Contradiction Analysis
Q. How should researchers address discrepancies in biological activity data for structurally similar this compound analogs?
- Perform dose-response curves (IC₅₀/EC₅₀) to confirm potency trends. Check purity (>95% by HPLC) to rule out impurity-driven effects. Use molecular docking (AutoDock Vina) to correlate activity with binding mode variations in target proteins (e.g., kinase active sites) .
Methodological Tables
| Technique | Application | Key Parameters |
|---|---|---|
| DFT (B3LYP/6-311G(d,p)) | HOMO-LUMO gap calculation | Solvent model, convergence criteria |
| X-ray diffraction | Crystal structure determination | Resolution (<1.0 Å), R-factor refinement |
| LC-MS | Reaction monitoring | Column type (C18), mobile phase gradient |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
